molecular formula C21H20O5 B3754358 4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methylphenoxy)butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methylphenoxy)butanoate

Cat. No.: B3754358
M. Wt: 352.4 g/mol
InChI Key: FMLGAWKIDWOPAK-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-oxo-2H-chromen-7-yl 4-(4-methylphenoxy)butanoate” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure . The “4-methyl-2-oxo-2H-chromen-7-yl” part of the molecule refers to a coumarin structure with a methyl group at the 4-position. The “4-(4-methylphenoxy)butanoate” part refers to a butanoate ester group with a methylphenoxy group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzopyrone ring (from the coumarin), attached to a butanoate ester group. The benzopyrone ring is aromatic and planar, while the butanoate group is likely to be more flexible .


Chemical Reactions Analysis

Coumarin derivatives are known to undergo a variety of chemical reactions. They can act as Michael acceptors, undergo nucleophilic aromatic substitution reactions, or participate in pericyclic reactions .

Future Directions

The study of coumarin derivatives is a very active field of research due to their wide range of biological activities. Future research could involve synthesizing this specific compound and testing its biological activity .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-(4-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-14-5-7-16(8-6-14)24-11-3-4-20(22)25-17-9-10-18-15(2)12-21(23)26-19(18)13-17/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLGAWKIDWOPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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